molecular formula C17H16N2O3S B2706644 Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate CAS No. 860610-07-7

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate

Cat. No.: B2706644
CAS No.: 860610-07-7
M. Wt: 328.39
InChI Key: JPVFRTLGRPDNNR-UHFFFAOYSA-N
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Description

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate is a thiourea-based aromatic compound featuring a benzoylamino group, a thiocarbonyl moiety, and a methyl ester substituent at the 3-position of the benzene ring. Its structure combines functional groups that confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-(benzoylcarbamothioylamino)-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-10-13(16(21)22-2)8-9-14(11)18-17(23)19-15(20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVFRTLGRPDNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.

    Introduction of Carbothioyl Group: The benzoylamino intermediate is then reacted with a thiocarbonyl reagent to introduce the carbothioyl group.

    Esterification: The final step involves the esterification of the resulting compound with methyl 3-methylbenzenecarboxylate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbothioyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The benzoylamino and carbothioyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 4-(benzoylamino)benzoate (Compound 1) Structure: Benzene ring with a 4-benzoylamino group and an ethyl ester at the 4-position. Synthesis: Prepared via esterification of 4-(benzoylamino)benzoic acid with ethanol .

4-Phenyl-1-[4-(benzoylamino)benzoyl]thiosemicarbazide (Compound 3) Structure: Thiosemicarbazide-linked benzamide with a phenyl group. Synthesis: Derived from hydrazine and thiocyanate precursors under reflux conditions . Key Difference: Contains a thiosemicarbazide (-NH-CS-NH-NH-) group instead of a thiourea (-NH-CS-NH-) moiety, altering reactivity and stability.

1,2,4-Triazole-3-thione (Compound 4)

  • Structure : Cyclized triazole-thione derivative.
  • Synthesis : Generated by alkaline hydrolysis of Compound 3, followed by acid neutralization .
  • Key Difference : Cyclic structure enhances metabolic stability compared to acyclic thioureas.

Table 1: Structural and Functional Group Comparison

Compound Functional Groups Key Substituents Sulfur-Containing Moiety
Target Compound Thiourea, methyl ester 3-Methyl, benzoylamino -NH-CS-NH- (thiourea)
Ethyl 4-(benzoylamino)benzoate Ester, benzamide Ethyl ester, benzoylamino None
4-Phenyl-1-[4-(benzoylamino)benzoyl]thiosemicarbazide Thiosemicarbazide, benzamide Phenyl, benzoylamino -NH-CS-NH-NH- (thiosemicarbazide)
1,2,4-Triazole-3-thione Triazole, thione Cyclic structure -C=S (thione)

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target compound’s 3-methyl ester group likely increases lipophilicity compared to ethyl esters (Compound 1) or polar thiosemicarbazides (Compound 3), enhancing cell membrane penetration.
  • Metabolic Stability : Cyclic derivatives like Compound 4 are less prone to enzymatic degradation than acyclic thioureas, suggesting the target compound may require structural modifications for improved pharmacokinetics .

Biological Activity

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate, a compound with the molecular formula C17_{17}H16_{16}N2_2O3_3S, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoylamino group linked to a carbothioyl moiety, which is significant for its biological interactions. The structural formula is represented as follows:

C17H16N2O3S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction via caspase-3
HT-29 (Colon Cancer)12.8Cell cycle arrest at G1 phase

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent . Research has indicated effective inhibition against both Gram-positive and Gram-negative bacteria. The observed minimum inhibitory concentrations (MICs) suggest that it could be a candidate for developing new antimicrobial therapies.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism, thereby slowing down tumor growth.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Studies

  • Case Study on Breast Cancer : In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, researchers noted a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
  • Antimicrobial Efficacy Study : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that treatment with the compound led to a significant reduction in bacterial load in vitro, suggesting potential for therapeutic use in infections resistant to conventional antibiotics.

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